tert-Butyl 2-bromo-5-methoxybenzoate
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Overview
Description
tert-Butyl 2-bromo-5-methoxybenzoate: is an organic compound with the molecular formula C12H15BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the hydrogen atom at the fifth position is replaced by a methoxy group. The carboxylic acid group is esterified with a tert-butyl group. This compound is used in various chemical reactions and research applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 5-methoxybenzoic acid: The synthesis begins with the bromination of 5-methoxybenzoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction introduces a bromine atom at the second position of the aromatic ring.
Esterification: The resulting 2-bromo-5-methoxybenzoic acid is then esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of tert-butyl 2-bromo-5-methoxybenzoate follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 2-bromo-5-methoxybenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding 2-amino-5-methoxybenzoate using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the methoxy group can be achieved using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of 2-bromo-5-hydroxybenzoate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Substitution: 2-azido-5-methoxybenzoate, 2-thiocyanato-5-methoxybenzoate, 2-methoxy-5-methoxybenzoate.
Reduction: 2-amino-5-methoxybenzoate.
Oxidation: 2-bromo-5-hydroxybenzoate.
Scientific Research Applications
Chemistry: tert-Butyl 2-bromo-5-methoxybenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique structure allows for selective functionalization, making it valuable in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It serves as a model compound for investigating the metabolism and toxicity of brominated esters .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymerization processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-5-methoxybenzoate involves its interaction with nucleophiles and electrophiles. The bromine atom at the second position is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted products. The methoxy group at the fifth position can undergo oxidation or reduction, further modifying the compound’s reactivity and properties .
Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes and proteins involved in metabolic pathways. Its brominated structure can influence enzyme activity and protein binding, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
- tert-Butyl 2-bromo-4-methoxybenzoate
- tert-Butyl 2-bromo-3-methoxybenzoate
- tert-Butyl 2-bromo-6-methoxybenzoate
Comparison:
- Structural Differences: The position of the methoxy group on the aromatic ring varies among these compounds, leading to differences in reactivity and chemical properties.
- Reactivity: tert-Butyl 2-bromo-5-methoxybenzoate has a unique reactivity profile due to the specific positioning of the bromine and methoxy groups, making it more suitable for certain synthetic applications compared to its analogs .
Properties
IUPAC Name |
tert-butyl 2-bromo-5-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)9-7-8(15-4)5-6-10(9)13/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNMFVKQTXPGQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650333 |
Source
|
Record name | tert-Butyl 2-bromo-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957063-12-6 |
Source
|
Record name | 1,1-Dimethylethyl 2-bromo-5-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957063-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-bromo-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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